molecular formula C13H16N4O3S B5995324 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B5995324
M. Wt: 308.36 g/mol
InChI Key: ZCXKTTSOQGEJFF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with two heterocyclic moieties: a 5-methyl-1,2-oxazol-3-yl group and a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl unit linked via a sulfanyl (-S-) bridge. The compound’s synthesis likely involves coupling reactions between activated intermediates, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-4-9(12(19)15-10-6-8(3)20-17-10)21-13-14-7(2)5-11(18)16-13/h5-6,9H,4H2,1-3H3,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXKTTSOQGEJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide” typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.

    Substitution: Functional groups on the oxazole or pyrimidine rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the oxazole or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with oxazole and pyrimidine rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry research might explore this compound for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with oxazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage might also play a role in binding interactions or redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related molecules, focusing on substituents, stereochemistry, and functional group variations.

Structural Analogues from Pharmacopeial Standards

Three closely related compounds from Pharmacopeial Forum (2017) share the butanamide core but differ in substituents and stereochemistry:

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o)

Feature Target Compound Compounds m, n, o
Core Structure Butanamide with oxazole and dihydropyrimidine Butanamide with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups
Substituents - 5-Methyl-1,2-oxazol-3-yl
- 4-Methyl-6-oxo-dihydropyrimidin-2-yl sulfanyl
- 2,6-Dimethylphenoxy acetamido
- Hydroxy and diphenylhexane backbone
Stereochemistry Not explicitly stated in evidence Defined stereocenters (e.g., 2S,4S,5S in m; 2R,4R,5S in n)
Functional Groups Sulfanyl bridge, oxazole, ketone Amide, ether, hydroxyl, tetrahydropyrimidinone

Key Differences :

  • The target compound lacks the phenoxyacetamido and diphenylhexane motifs present in Compounds m–o, which are critical for receptor binding in some pharmacologically active molecules .
  • The sulfanyl bridge in the target compound may confer distinct electronic and steric properties compared to the ether and amide linkages in m–o.

Research Findings and Implications

Challenges and Opportunities
  • Stereochemical complexity : Unlike m–o, the target compound’s stereochemistry is unspecified, which could impact efficacy and safety.
  • Synthetic scalability : The use of caesium carbonate () may pose cost or handling challenges compared to milder bases .

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